Acrichine

Description

Historical Context and Evolution in Scientific Inquiry

The historical journey of Acrichine (Quinacrine) traces back to its early and widespread use as an antimalarial agent, with its antimalarial potential being reported approximately 80 years ago nih.govdrugbank.comcambridge.org. Beyond malaria, it was also employed as an anthelmintic and in the treatment of giardiasis and malignant effusions nih.govdrugbank.com. Over time, Acrichine's role in antimalarial therapy was largely superseded by newer compounds like chloroquine (B1663885) nih.govdrugbank.com.

Despite its diminished primary role in certain clinical applications, the compound's inherent biological activities continued to be explored. Its evolution in scientific inquiry has seen it repurposed and studied for its immunomodulatory properties, being used off-license in certain contexts guidetopharmacology.org. This shift highlights a broader trend in chemical biology, where compounds initially developed for one purpose are re-evaluated for novel applications, contributing to a deeper understanding of biological pathways.

Role as a Prototype in Acridine (B1665455) Chemical Biology Research

Acrichine serves as a crucial prototype within acridine chemical biology research due to its characteristic acridine backbone and the wide spectrum of biological activities it exhibits. Acridine derivatives, as a class, are considered "privileged pharmacophores" in medicinal chemistry nih.gov. This is largely attributed to their planar aromatic structure, which allows them to effectively bind to DNA through intercalation researchgate.netnih.gov.

Acrichine's interaction with nucleic acids is a well-documented aspect of its chemical biology, enabling its use as a stain for DNA and RNA in fixed cells and for fluorescent tracking of acidic vesicles in live cells caymanchem.commedchemexpress.com. This DNA-binding capability is central to the mechanism of action for many acridine-based therapeutic agents, including those with anticancer properties, which often function by inhibiting topoisomerase or telomerase enzymes researchgate.net.

Beyond DNA intercalation, Acrichine demonstrates a range of enzymatic inhibitions and cellular modulations, further cementing its role as a prototype for investigating acridine-mediated biological effects.

Detailed Research Findings on Acrichine's Biological Activities

Acrichine has been shown to modulate several key biological targets:

| Activity | Value / Observation | Citation |

| Prevention of prion protein misfolding | EC₅₀ = 0.3 μM | caymanchem.com |

| Inhibition of voltage-dependent sodium channels | IC₅₀ = 3.3 μM | caymanchem.com |

| Inhibition of human aldehyde oxidase | IC₅₀ = 3.3 μM | caymanchem.commedchemexpress.com |

| Inhibition of P-glycoprotein | EC₅₀ = 14.4 μM | caymanchem.com |

| Riboflavin (B1680620) antagonism | Kᵢ = 6.7 μM | caymanchem.com |

| Inhibition of phospholipase A₂ activity | Observed at much higher doses | nih.govdrugbank.comcaymanchem.com |

| Inhibition of histamine (B1213489) N-methyltransferase | Mechanism of action | wikipedia.org |

| Inhibition of NF-κB | Mechanism of action | wikipedia.org |

| Activation of p53 | Mechanism of action | wikipedia.org |

These findings illustrate Acrichine's diverse interactions at the molecular level, highlighting its utility as a tool in chemical biology to probe cellular processes and identify potential therapeutic targets. The study of Acrichine continues to inform the design and development of new acridine derivatives with tailored biological activities for various research and potential clinical applications researchgate.netnih.gov.

Structure

3D Structure

Properties

Molecular Formula |

C23H32ClN3O+2 |

|---|---|

Molecular Weight |

402 g/mol |

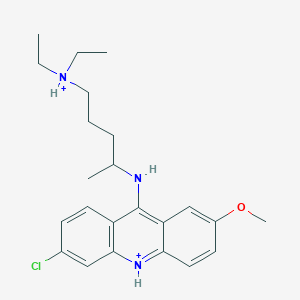

IUPAC Name |

4-[(6-chloro-2-methoxyacridin-10-ium-9-yl)amino]pentyl-diethylazanium |

InChI |

InChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26)/p+2 |

InChI Key |

GPKJTRJOBQGKQK-UHFFFAOYSA-P |

Canonical SMILES |

CC[NH+](CC)CCCC(C)NC1=C2C=C(C=CC2=[NH+]C3=C1C=CC(=C3)Cl)OC |

Synonyms |

Acrichine Atabrine Atebrin Dihydrochloride, Quinacrine Dimesylate, Quinacrine Hydrochloride, Quinacrine Mepacrine Monoacetate, Quinacrine Monohydrochloride, Quinacrine Monomesylate, Quinacrine Quinacrine Quinacrine Dihydrochloride Quinacrine Dihydrochloride, Dihydrate Quinacrine Dihyrochloride, (R)-Isomer Quinacrine Dihyrochloride, (S)-Isomer Quinacrine Dimesylate Quinacrine Hydrochloride Quinacrine Monoacetate Quinacrine Monohydrochloride Quinacrine Monomesylate Quinacrine, (+-)-Isomer Quinacrine, (R)-Isomer Quinacrine, (S)-Isome |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Acrichine

Classical and Contemporary Synthetic Routes to the Acrichine Scaffold

The foundational acridine (B1665455) scaffold, central to Acrichine, has been constructed through various synthetic methodologies over time researchgate.netrsc.org. Classical approaches often involve cyclocondensation and cyclization processes, frequently utilizing mono-substituted anilines, N-substituted anilines, or ortho-substituted anilines as starting materials rsc.org. Historically significant named reactions, such as the Bernthsen Acridine Synthesis, have been employed for the preparation of the acridine nucleus lpu.in. Other classical methods, including the Skraup, Doebner-von Miller, Combes, Knorr, and Friedländer syntheses, have also contributed to the construction of related quinoline (B57606) and acridine ring systems rsc.orglpu.in.

Contemporary synthetic routes prioritize efficiency, higher yields, and reduced reaction steps, often incorporating modern catalytic and green chemistry principles researchgate.netresearchgate.net. These advanced techniques include Buchwald–Hartwig amination, hypervalent iodine chemistry, iodocyclization, Rh(III)-catalyzed tandem reactions, and recyclable polymeric acido-basic catalysis researchgate.net. Microwave-assisted synthesis and various metal-catalyzed reactions are also utilized for the efficient preparation of diverse heterocyclic derivatives researchgate.net. A common intermediate in the synthesis of Acrichine (quinacrine) is 6,9-dichloro-2-methoxyacridine, which reacts with 1-diethylamino-4-aminopentane in molten phenol (B47542) to attach the characteristic amino-side chain to the acridine nucleus acs.org. Optimized multi-step synthetic routes have been developed for related 4,9-diaminoacridines and 4-aminoacridines, involving the initial production of a 6,9-dichloro-2-methoxy-4-nitroacridine precursor, followed by specific modifications at the C-9 and/or C-4 positions of the acridine ring researchgate.net.

Derivatization Strategies for Structural Elucidation and Activity Modulation

Derivatization of the acridine core is fundamental for elucidating structure-activity relationships and fine-tuning the biological properties of Acrichine and its analogues researchgate.net. Several efficient methods facilitate the rapid derivatization of 9-aminoacridine (B1665356) scaffolds, including reductive amination, nucleophilic aromatic substitution (SNAT), addition-elimination (AE), and solid-phase synthesis (SPS), often performed as one-pot reactions google.com.

The C-9 position of the acridine ring is a primary site for chemical modification due to its reactivity towards aromatic nucleophilic substitution with various nucleophiles researchgate.net. The strategic introduction of different side chains at this position can lead to compounds exhibiting activity against a wide array of biological targets researchgate.net. In Acrichine (quinacrine), the side chain at position 9 is a [5-(diethylamino)pentan-2-yl]nitrilo group nih.gov.

Modifications to this side chain, including alterations to its size and chemical nature, or the incorporation of amino acids, have been extensively investigated to modulate biological activity and reduce toxicity researchgate.netmdpi.comresearchgate.net. Research indicates that the length and chemical character of the basic side chain are critical determinants of activity, particularly against drug-resistant strains ucsf.edu. Studies have demonstrated that the presence of a cationic charge on the acridine core and a relatively short chain at the 9-amino position are important for potent antimalarial activity mdpi.com. For instance, linking quinolizidinylalkyl moieties to the 9-amino-6-chloro-2-methoxyacridine (B163386) core has resulted in compounds with comparable or superior activity against specific Plasmodium falciparum strains, with the length of the spacer (e.g., one or two carbons) influencing potency mdpi.com. Furthermore, the presence of an amino group at C9 is considered crucial for the activity of certain acridine derivatives sci-hub.se.

Beyond the C-9 position, modifications to the acridine ring system itself play a significant role in modulating the compound's properties. Positions 3 and 6 of the acridine ring are amenable to aromatic electrophilic substitutions, although careful control is required to prevent overreactions researchgate.net. Acrichine (quinacrine) features a chloro group at position 6 and a methoxy (B1213986) group at position 2 of the acridine ring, substituents that are vital for its optimal antimalarial efficacy nih.govmdpi.com.

Research findings highlight that the optimal antimalarial activity of acridine derivatives is often associated with the presence of chlorine and methoxy substituents on the acridine ring, coupled with two positive charges under physiological conditions—one on the acridine ring and one on the terminal function of the side chain mdpi.com. The introduction of -OCH3 or -CH3 groups at the C-2 position of the acridine ring has been shown to enhance the antibacterial activity of these compounds ceon.rs. Changes to the acridine ring system can also influence the pKa values of the ring nitrogen and the side-chain nitrogen, as well as other physicochemical parameters such as lipophilicity ucsf.edu. Recent studies have also indicated that novel 11-O-substituted acridine compounds exhibit notable cytotoxic activity, underscoring the importance of modifications within the nitrogenated ring researchgate.net.

Synthesis of Acrichine Analogues and Hybrid Molecules for Research

The synthesis of Acrichine analogues and hybrid molecules represents a dynamic area of research, driven by the objective of developing compounds with enhanced biological activity, improved solubility, increased stability, and reduced susceptibility to drug resistance mdpi.comencyclopedia.pubresearchgate.net. Analogues of quinacrine (B1676205) with diverse side chain variations have been synthesized to systematically investigate their impact on biological activity researchgate.net.

Hybrid molecules, formed by the covalent linkage of two distinct chemical moieties with different mechanisms of action, are a prominent strategy to combine the therapeutic advantages of both components mdpi.comencyclopedia.pub. Notable examples of such hybrid molecules include:

Acridine-Artemisinin Hybrids: These compounds integrate artemisinin (B1665778) and acridine pharmacophores via an aminoethyl ether linker. Many of these hybrids have demonstrated superior activity compared to chloroquine (B1663885) against Plasmodium falciparum strains mdpi.comencyclopedia.pub.

Quinoline-Acridine Hybrids: Synthesized by connecting acridine and quinoline moieties through alkyldiamine chains or phenylenediamine linkers, these hybrids explore combined pharmacological effects mdpi.comencyclopedia.pub.

Acridine-Naphthalenediimide (NDI) Hybrids: This novel class of molecules features acridine directly linked or flexibly tethered to redox-active NDI scaffolds. These hybrid compounds have exhibited improved antiplasmodial activities relative to their parent drugs mdpi.comacs.org.

Acridine-Thiazolidin-4-one Hybrids: By linking the 9-aminoacridine ring with the thiazolidin-4-one ring system, researchers have created new hybrid compounds with anticancer properties, some displaying selective toxicity towards cancer cells over non-cancerous cells nih.gov.

Acridine-Netropsin Hybrid Molecules: Designed to interact with DNA through both intercalation and minor-groove binding, these hybrids show an enhanced preference for AT-rich DNA sequences oup.com.

Acridine Cyclic Imide Hybrid Molecules: These have been synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines researchgate.net.

These synthetic efforts highlight the ongoing endeavor to leverage the versatile acridine scaffold for the development of new chemical entities with improved therapeutic profiles.

Molecular and Cellular Mechanisms of Action in Research Models

Nucleic Acid Interactions

Acrichine's planar acridine (B1665455) ring structure is a key determinant of its ability to interact with nucleic acids, influencing fundamental cellular processes such as DNA replication, transcription, and repair.

The primary mechanism by which Acrichine interacts with DNA is through intercalation, a process where the flat aromatic chromophore of the acridine molecule inserts itself between the base pairs of the double-stranded DNA helix. This insertion is driven by stacking and charge-transfer interactions between the acridine ring system and the DNA bases. This intercalation leads to a characteristic unwinding of the DNA helix. The ability of acridines, including Acrichine, to intercalate is a shared property conferred by their planar structure.

Computational studies involving acridine and DNA have provided insights into the specifics of this interaction. Molecular electrostatic potential analysis indicates a dominant electron-rich region in the center of the acridine molecule. The interaction is further stabilized by the formation of hydrogen bonds between the acridine molecule and the oxygen atoms of the DNA backbone, with bond lengths observed to be in the range of 2.370 Å to 3.472 Å nih.gov. Non-covalent van der Waals forces also play a significant role in the stability of the intercalated complex nih.gov. Spectroscopic and hydrodynamic studies have demonstrated that this intercalation results in a significant increase in the viscosity of the DNA solution and a decrease in the sedimentation coefficient, consistent with a lengthening and stiffening of the DNA molecule.

In addition to its well-documented interaction with DNA, Acrichine has also been shown to bind to RNA. Research has demonstrated that Acrichine can intercalate into both the A-form and the H(L)-form of poly(rC)•poly(rG) nih.gov. Isothermal titration calorimetry has revealed that the binding of Acrichine to both of these RNA conformations is an exothermic process and is entropy-driven nih.gov. This interaction with RNA suggests that Acrichine can interfere with cellular processes involving RNA, such as transcription and translation mdpi.com. In vitro studies have shown that Acrichine can inhibit the action of RNA polymerase, which would directly impact the synthesis of RNA molecules nih.gov.

Acrichine has been observed to modulate DNA replication and repair pathways in various in vitro models. By intercalating into the DNA template, Acrichine can physically obstruct the progression of DNA polymerase, thereby inhibiting DNA replication. Early research demonstrated that Acrichine inhibits the incorporation of tritiated adenosine triphosphate into DNA in erythrocyte-free malaria parasites nih.gov.

Furthermore, Acrichine has been shown to interfere with DNA repair mechanisms. It has been reported to inhibit excision repair processes in E. coli and in human fibroblasts following UV light exposure nih.gov. This inhibition of DNA repair is thought to contribute to its biological effects by preventing cells from repairing potentially lethal DNA damage nih.gov. The exact mechanisms underlying the modulation of specific DNA repair pathways by Acrichine are a subject of ongoing investigation.

Enzyme and Protein Target Modulation

Acrichine has been identified as an inhibitor of both type I and type II topoisomerases. Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, that arise during replication, transcription, and recombination.

Research has shown that Acrichine can inhibit the activity of topoisomerase II. It is considered a catalytic inhibitor, meaning it interferes with the enzyme's function without stabilizing the cleavable complex, which is the mechanism of action for topoisomerase poisons like etoposide nih.govaacrjournals.org. Studies have demonstrated that Acrichine can inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II in a dose-dependent manner aacrjournals.org. The inhibitory mechanism appears to involve competition with ATP for the ATPase domain of topoisomerase IIα nih.gov.

In addition to topoisomerase II, some acridine derivatives have been found to inhibit topoisomerase I nih.gov. Studies on breast cancer cells have shown that Acrichine inhibits topoisomerase activity, leading to an increase in unwound supercoiled DNA, which can contribute to DNA damage and cell cycle arrest nih.govdntb.gov.uaresearchgate.net.

Table 1: Investigated Effects of Acrichine on Topoisomerase Activity

| Cell Line/System | Topoisomerase Type | Observed Effect | Concentration | Reference |

|---|---|---|---|---|

| Breast Cancer Cells (MCF-7) | Not specified | Inhibition of unwinding of supercoiled DNA | 10 and 15 µM | mdpi.com |

| In vitro assay | Topoisomerase II | Dose-dependent inhibition of kDNA decatenation | Not specified | aacrjournals.org |

| In vitro assay | Topoisomerase IIα | Inhibition of DNA relaxation | 10 µM | nih.gov |

| In vitro assay | Topoisomerase II P4 unknotting | Inhibition | 50 µM | nih.gov |

Acrichine is a known inhibitor of phospholipase A2 (PLA2), a key enzyme in the arachidonic acid pathway. PLA2 catalyzes the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid from cell membranes. Arachidonic acid is a precursor for the synthesis of a variety of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.

By inhibiting PLA2, Acrichine effectively blocks the release of arachidonic acid, thereby downregulating the production of these inflammatory mediators nih.govnih.govepa.gov. This mechanism is believed to be a significant contributor to the anti-inflammatory properties of Acrichine. Research has shown that treatment with Acrichine can prevent the increase in cytoplasmic phospholipase A2 (cPLA2) immunoreactivity and the formation of 4-hydroxynonenal (a marker of lipid peroxidation) in neuronal cells, demonstrating the importance of PLA2 in the generation of arachidonic acid and subsequent oxidative stress nih.gov. The inhibition of PLA2 by Acrichine has been shown to be irreversible and dose-dependent in studies involving rat natural killer cells nih.gov.

Interactions with Prion Protein (PrP) and Inhibition of PrPSc Formation in Cellular Models

Acrichine, also known as quinacrine (B1676205), has been identified as a potent inhibitor of the formation of the scrapie isoform of the prion protein (PrPSc) in cultured prion-infected neuroblastoma cells. This inhibitory activity is a cornerstone of its investigation as a potential therapeutic agent for prion diseases. The precise mechanism of action is multifaceted, involving direct interaction with the prion protein and interference with the conversion process of the normal cellular form (PrPC) into the pathogenic PrPSc isoform.

Initial studies demonstrated that tricyclic derivatives of acridines, including quinacrine, could clear PrPSc from infected cells with a half-maximal effective concentration (EC50) in the sub-micromolar range, approximately 0.3 µM drugbank.com. The antimalarial agent was found to inhibit the accumulation of PrPSc in a dose-dependent manner. Further investigations into the mechanism suggest that acrichine's interaction with PrP may induce a conformational change in the protein that disfavors the formation of the beta-sheet-rich PrPSc structure drugbank.com.

While some studies using surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) have suggested a non-specific binding interaction of quinacrine with PrPC, others have reported a binding affinity with a dissociation constant (KD) of 15 µM drugbank.com. The nature of the aliphatic side-chain on the 9-amino group of the acridine scaffold has been identified as a critical feature for enhancing the binding affinity to PrP and the subsequent inhibition of PrPSc accumulation drugbank.com.

It is important to note that continuous treatment with acrichine in cellular models can lead to the formation of drug-resistant prion strains medchemexpress.com. This observation highlights the complexity of prion biology and the challenges in developing effective long-term therapies. Research has shown that acrichine can both delay the initial formation of PrPSc and induce its clearance in established infections within cellular models medchemexpress.com. However, the eventual accumulation of resistant PrPSc underscores the adaptability of prions.

The table below summarizes key findings related to the interaction of Acrichine with Prion Proteins in cellular models.

| Parameter | Finding | Reference |

| EC50 for PrPSc Inhibition | ~0.3 µM in prion-infected N2a cells | drugbank.com |

| Binding Affinity (KD) | 15 µM (SPR) | drugbank.com |

| Proposed Mechanism | Induces a conformational change in PrP, disfavoring PrPSc formation. | drugbank.com |

| Drug Resistance | Continuous treatment can lead to the formation of drug-resistant prions. | medchemexpress.com |

Cholinesterase Inhibition

Acrichine has been reported to act as a strong inhibitor of cholinesterase drugbank.com. Cholinesterase inhibitors are compounds that prevent the breakdown of the neurotransmitter acetylcholine by the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft.

While the general inhibitory effect of acridine derivatives on cholinesterases is known, specific kinetic data for acrichine, such as IC50 values, are not as extensively documented in readily available literature as for other acridine compounds like tacrine and its analogues. For context, tacrine, another acridine derivative, is a potent inhibitor of both AChE and BChE, with IC50 values in the nanomolar range nih.gov. The inhibitory activity of acridine compounds is often attributed to their interaction with the active site of the cholinesterase enzymes.

The table below presents the cholinesterase inhibitory activity of tacrine and other related compounds to provide a comparative perspective on the potential potency of acridine-based inhibitors.

| Compound | Target Enzyme | IC50 Value |

| Tacrine | Acetylcholinesterase (AChE) | 31 nM nih.gov |

| Butyrylcholinesterase (BChE) | 25.6 nM nih.gov | |

| Rivastigmine | Acetylcholinesterase (AChE) | 4.15 µM nih.gov |

| Butyrylcholinesterase (BChE) | 37 nM nih.gov | |

| Quinoxaline Derivative 6 | Butyrylcholinesterase (BChE) | 7.7 ± 1.0 µM merckmillipore.com |

| Quinoxaline Derivative 7 | Butyrylcholinesterase (BChE) | 9.7 ± 0.9 µM merckmillipore.com |

Modulation of Metabolic Enzymes (e.g., Succinate Oxidation, Aldehyde Oxidase, Trypanothione Reductase)

Acrichine has been shown to modulate the activity of several metabolic enzymes, which may contribute to its broad biological effects.

Succinate Oxidation: Early studies have indicated that acrichine can inhibit succinate oxidation and interfere with electron transport drugbank.com. Succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain, is the enzyme responsible for the oxidation of succinate to fumarate in the Krebs cycle. Inhibition of this enzyme can disrupt cellular energy metabolism. However, detailed kinetic studies and the precise mechanism of acrichine-mediated inhibition of succinate oxidation are not extensively detailed in recent literature.

Aldehyde Oxidase: Acrichine is an inhibitor of human liver aldehyde oxidase (AO) nih.gov. Aldehyde oxidase is a cytosolic enzyme involved in the metabolism of various aldehydes and nitrogen-containing heterocyclic compounds. Research has identified acrichine as one of the drugs that can inhibit this enzyme, with a reported IC50 value of 3.3 μM nih.gov. This inhibition could lead to potential drug-drug interactions when co-administered with other drugs that are substrates for aldehyde oxidase nih.gov.

Trypanothione Reductase: Acrichine is a known competitive inhibitor of trypanothione reductase (TR), a key enzyme in the antioxidant defense system of trypanosomatid parasites, such as Trypanosoma cruzi nih.govresearchgate.net. This enzyme is essential for the survival of these parasites and is absent in humans, making it an attractive drug target. Acrichine and its structural analogues have been studied for their ability to inhibit TR. The 9-aminoacridine (B1665356) derivatives have shown apparent Ki values for competitive inhibition ranging from 5 to 43 µM nih.govresearchgate.net. Detailed kinetic analyses have revealed that more than one molecule of a 9-aminoacridine can bind to the enzyme nih.govresearchgate.net.

The table below summarizes the inhibitory effects of Acrichine and its analogues on these metabolic enzymes.

| Enzyme | Effect of Acrichine | IC50 / Ki Value | Reference |

| Succinate Oxidation | Inhibition | Not specified | drugbank.com |

| Aldehyde Oxidase | Inhibition | IC50: 3.3 μM | nih.gov |

| Trypanothione Reductase | Competitive Inhibition | Ki: 5 - 43 µM (for 9-aminoacridine analogues) | nih.govresearchgate.net |

Influence on Key Signaling Pathways (e.g., NF-κB, p53, AKT) in Cellular Models

Acrichine has been demonstrated to exert significant influence over several key signaling pathways that are crucial for cell survival, proliferation, and apoptosis. Its ability to modulate these pathways concurrently contributes to its potential as an anticancer agent.

NF-κB Pathway: Acrichine is a known inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway wikipedia.org. Constitutive activation of NF-κB is a hallmark of many cancers and contributes to resistance to chemotherapy and apoptosis. Acrichine has been shown to suppress NF-κB-driven luciferase activity in cancer cell lines wikipedia.org. This inhibition is thought to occur at multiple levels and is considered more effective than some selective NF-κB inhibitors wikipedia.org.

p53 Pathway: In addition to inhibiting pro-survival pathways, acrichine can activate the p53 tumor suppressor pathway nih.gov. The p53 protein plays a critical role in inducing cell cycle arrest and apoptosis in response to cellular stress. Acrichine has been shown to stabilize p53, leading to the induction of p53-dependent cell death in tumor cells nih.gov.

AKT Pathway: The PI3K/AKT/mTOR pathway is a central signaling cascade that promotes cell growth and survival. Acrichine has been found to inhibit this prosurvival pathway nih.gov. Treatment with 9-aminoacridine, the parent compound of acrichine, leads to the downregulation of a catalytic subunit of phosphoinositide 3-kinase (PI3K), which in turn inhibits the downstream signaling of AKT and mTOR nih.gov.

The simultaneous modulation of these interconnected pathways highlights the polypharmacological nature of acrichine.

| Signaling Pathway | Effect of Acrichine | Cellular Model Context | Reference |

| NF-κB | Inhibition | Cancer cell lines | wikipedia.org |

| p53 | Activation/Stabilization | Tumor cells | nih.govnih.gov |

| AKT | Inhibition | Tumor cells | nih.gov |

Cellular Transport and Subcellular Localization Studies (e.g., Vesicular Trafficking, Lysosomal Uptake)

The cellular uptake and subcellular distribution of acrichine are critical determinants of its biological activity. As a lipophilic weak base, acrichine can readily cross cell membranes and tends to accumulate in acidic intracellular compartments.

Cellular Transport: Studies on the transport of acrichine across the blood-brain barrier have indicated that its movement is mediated by both influx and efflux systems. An organic cation transporter-like machinery is involved in its uptake, while the P-glycoprotein (P-gp) efflux transporter actively removes it from the brain nih.gov. The permeability of acrichine through brain endothelial cells is relatively low, and its transport is greater in the basolateral-to-apical direction, consistent with active efflux physiology.org.

Subcellular Localization and Lysosomal Uptake: Acrichine is known to accumulate in acidic organelles, particularly lysosomes. This accumulation is a result of ion trapping, where the protonated form of the weak base is sequestered in the low pH environment of the lysosome. This lysosomotropic property is a key aspect of its mechanism of action in various contexts, including its use as an autophagy inhibitor. Studies have shown that the vesicular accumulation of acrichine is not due to an interaction with vesicular ATP transporters but is driven by the pH gradient across the vesicle membrane generated by V-ATPase researchgate.net. Inhibition of V-ATPase with bafilomycin A1 prevents the granular accumulation of acrichine in the cytoplasm.

Vesicular Trafficking: The accumulation of acrichine within acidic vesicles, such as lysosomes and late endosomes, can have a profound impact on vesicular trafficking. By altering the pH of these compartments, acrichine can interfere with the normal functioning of lysosomal enzymes and the fusion of vesicles. For instance, agents that collapse lysosomal pH gradients have been shown to inhibit transcellular calcium transport, suggesting a role for these acidic organelles in this process. While direct studies on acrichine's modulation of specific vesicular transport proteins are limited, its significant accumulation in these organelles implies an indirect influence on their trafficking and function.

| Process | Key Findings | Reference |

| Cellular Uptake | Mediated by an organic cation transporter-like system. | physiology.org |

| Cellular Efflux | Substrate for the P-glycoprotein (P-gp) transporter. | nih.gov |

| Subcellular Localization | Accumulates in acidic organelles, primarily lysosomes. | |

| Mechanism of Accumulation | Ion trapping driven by the low pH within vesicles (V-ATPase dependent). | researchgate.net |

| Effect on Vesicular Function | Can inhibit processes dependent on acidic vesicular pH, such as transcellular calcium transport. |

Membrane Interactions and Permeability Studies in vitro

The interaction of acrichine with cellular membranes is a critical aspect of its biological activity, influencing its uptake, distribution, and potential to modulate membrane-associated proteins. As a lipophilic molecule, acrichine is expected to interact strongly with lipid bilayers.

In vitro studies using microcavity-supported lipid bilayers have provided detailed insights into the interaction of acrichine with membranes of varying compositions. These studies have employed techniques such as electrochemical impedance spectroscopy, surface-enhanced Raman spectroscopy, and fluorescence lifetime imaging to characterize the binding and permeability of acrichine.

The interaction is influenced by the lipid composition of the membrane. Acrichine has been shown to have a limited interaction with zwitterionic phosphocholine (PC) lipid membranes but binds more readily to acidic phosphatidylglycerol (PG) phospholipids. This suggests that electrostatic interactions play a role in its association with membranes.

Furthermore, acrichine binding can alter the physical properties of the membrane. For instance, fluorescence lifetime correlation spectroscopy has revealed that acrichine binding can increase the lipid diffusivity of certain membrane compositions while decreasing it in others. A parallel artificial membrane permeation assay (PAMPA) has demonstrated that acrichine is permeable to a lipid composition mimicking the blood-brain barrier.

These findings indicate that acrichine not only permeates lipid membranes but also actively interacts with them, potentially altering their structure and function. This interaction is a crucial first step in its journey to intracellular targets.

| Membrane Property | Observation with Acrichine | Reference |

| Permeability | Permeable to artificial membranes mimicking the blood-brain barrier. | |

| Lipid Selectivity | Binds more avidly to acidic phospholipids (PG) than zwitterionic phospholipids (PC). | |

| Effect on Lipid Diffusivity | Can increase or decrease lipid diffusivity depending on the membrane composition. | |

| Proposed Interaction | Binds to the phospholipid membrane and then intercalates into the membrane. |

Structure Activity Relationship Sar Studies of Acrichine and Its Analogues

Correlating Structural Features with Molecular Target Interactions

The biological activity of acrichine and its analogues is largely attributed to their ability to interact with various molecular targets, most notably DNA and specific enzymes. The planar nature of the acridine (B1665455) ring is a critical feature that facilitates these interactions.

The primary mechanism of action for many acridine derivatives is DNA intercalation . The flat, aromatic tricyclic system of the acridine nucleus allows it to insert between the base pairs of the DNA double helix. nih.govnih.gov This intercalation is stabilized by van der Waals forces and π-π stacking interactions between the acridine ring and the DNA bases. The side chain at the 9-position of the acridine ring also plays a crucial role in stabilizing this interaction, often lying in the minor groove of the DNA. This distortion of the DNA structure interferes with essential cellular processes such as DNA replication and transcription, ultimately leading to cytotoxicity in cancer cells and inhibiting the proliferation of parasites. nih.govnih.gov

Beyond simple intercalation, acridine derivatives have been shown to be potent inhibitors of topoisomerase II . nih.gov These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the covalent complex between topoisomerase II and DNA, acridine analogues prevent the re-ligation of the DNA strands, leading to double-strand breaks and the induction of apoptosis. The substituents on both the acridine ring and the anilino group of 9-anilinoacridines have been shown to influence the potency of topoisomerase II inhibition. nih.gov

Another important molecular target for some acridine analogues is telomerase , an enzyme that is highly active in the majority of cancer cells and is responsible for maintaining telomere length, thus contributing to cellular immortality. nih.gov Acridine derivatives can inhibit telomerase activity, leading to telomere shortening and eventual cell death.

Furthermore, specific acridine analogues have been identified as inhibitors of protein kinases such as haspin and DYRK2 , which are involved in cell cycle regulation. nih.gov The SAR studies in this context have revealed that modifications to the acridine scaffold can lead to selective inhibition of these kinases.

Impact of Substituents on Biochemical Potency (e.g., Ki, IC50 in enzymatic and cellular assays)

The biochemical potency of acrichine analogues, often quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), is highly sensitive to the nature and position of substituents on the acridine ring and the 9-amino side chain.

Substitutions on the acridine ring have a profound effect on activity. For instance, in the context of antimalarial activity, the presence of a chlorine atom at the 6-position and a methoxy (B1213986) group at the 2-position of the acridine ring, as seen in quinacrine (B1676205), is associated with potent activity. acs.orgnih.gov Studies on 9-anilinoacridines have shown that 3,6-diamino substitution on the acridine ring enhances antimalarial activity. nih.gov In the realm of anticancer agents, electron-donating substituents on the acridine ring have been found to be favorable for antileukemic activity. nih.gov

The nature of the side chain at the 9-amino position is another critical determinant of biological potency. The length and basicity of this side chain are particularly important. For antimalarial 9-aminoacridines, a diaminoalkyl side chain is a common feature. slideshare.net The presence of basic appendages such as pyridinyl, phenyl, morpholinyl, and piperidinyl at the 9-amino substituent has been explored, leading to compounds with sub-micromolar efficacy in anti-prion activity. nih.gov

The following tables summarize the impact of various structural modifications on the biochemical potency of acrichine analogues against different targets.

| Compound/Analogue | Target/Assay | IC50/EC50 | Reference |

| Quinacrine | SARS-CoV-2 (in A549 + ACE2 cells) | 0.19 µM | acs.org |

| Pyronaridine | SARS-CoV-2 (in A549 + ACE2 cells) | 0.23 µM | acs.org |

| Quinacrine Analogue 9c | SARS-CoV-2 (in U2-OS ACE2 GFP cells) | ≤ 0.42 µM | acs.org |

| Quinacrine | Human aldehyde oxidase | 3.3 µM | medchemexpress.com |

| Quinacrine Analogue | PrPSc formation | 300 nM (EC50) | researchgate.net |

| Chloroquine (B1663885) | PrPSc formation | 4 µM (EC50) | researchgate.net |

| Quinacrine Analogue | Cell Line | IC50 (µM) | Reference |

| Analogue with 2-chloro substituent | Breast Cancer (MCF-7) | Data not specified | nih.gov |

| Analogue with 3-chloro substituent | Breast Cancer (MDA-MB-231) | Data not specified | nih.gov |

| Quinacrine | Novikoff's hepatoma DNA polymerase α | 15.2 | mdpi.com |

| Quinacrine | Novikoff's hepatoma DNA polymerase δ | 22.6 | mdpi.com |

| Quinacrine | Novikoff's hepatoma DNA polymerase ε | 11.4 | mdpi.com |

| Quinacrine | Normal rat liver DNA polymerase α | 92.5 | mdpi.com |

| Quinacrine | Normal rat liver DNA polymerase δ | 200 | mdpi.com |

| Quinacrine | Normal rat liver DNA polymerase ε | 146 | mdpi.com |

These data highlight the significant variations in potency that can be achieved through subtle structural modifications, underscoring the importance of SAR in the development of targeted therapies.

Design Principles for Modulated Biological Activity in In Vitro Systems

The insights gained from SAR studies have led to the formulation of several design principles for modulating the biological activity of acrichine analogues in in vitro systems. These principles aim to enhance potency, improve selectivity, and overcome drug resistance. researchgate.netresearchgate.net

One key strategy is the synthesis of hybrid molecules . This approach involves combining the acridine scaffold with other pharmacophores to create a single molecule with dual or enhanced activity. researchgate.net For example, linking the acridine core to other heterocyclic systems can lead to compounds that occupy the active site of a target receptor more effectively. oup.com

The development of bisacridines , molecules containing two acridine units connected by a linker, is another important design principle. The length and flexibility of the linker are critical for their DNA binding properties, with longer and more flexible linkers often favoring bis-intercalation (intercalation of both acridine moieties). nih.gov This can lead to a significant increase in DNA binding affinity and biological activity compared to their monomeric counterparts.

Judicious modification of substituents is a fundamental design principle. This includes the introduction of groups that can block metabolic pathways, thereby increasing the bioavailability of the drug. researchgate.netresearchgate.net For example, the introduction of fluorine atoms or sterically bulky groups can prevent metabolic degradation. Furthermore, modifying substituents to modulate the electronic properties of the acridine ring can enhance interactions with molecular targets. nih.govnih.gov

Another design approach involves the inversion of oxidizable functional groups to create more stable analogues with improved pharmacokinetic profiles. researchgate.netresearchgate.net Computational modeling and quantum mechanics calculations are increasingly being used to analyze the close contacts between acridine analogues and their biological targets, which can guide the design of compounds with modulated activity. researchgate.netresearchgate.net The goal of these rational design strategies is to optimize the privileged acridine scaffold to develop next-generation therapeutics with superior efficacy. researchgate.net

Research Applications and Methodological Utility of Acrichine

Acrichine as a Fluorescent Probe in Cellular Imaging and Staining of Biomolecules

Acrichine (Quinacrine) serves as a significant fluorescent probe for visualizing cellular components and biomolecules, offering insights into cellular dynamics and structures.

DNA and RNA Staining: Acrichine has been extensively utilized as a stain for DNA and RNA in fixed cells. When bound to these nucleic acids, it exhibits characteristic fluorescence with excitation and emission maxima of 436 nm and 525 nm, respectively caymanchem.commedchemexpress.combiomol.com. This property allows researchers to visualize genetic material within cellular contexts.

Acidic Vesicle Tracking: In live cell imaging, Acrichine is readily taken up by and accumulates within acidic vesicles, such as lysosomes. This accumulation enables its use for long-term imaging of these organelles, with an excitation wavelength of 458 nm and emission ranging from 470-580 nm caymanchem.combiomol.comnih.gov. Its suitability for sustained imaging, even over several hours, makes it particularly valuable for studying dynamic cellular processes like autophagy, endocytosis, and exocytosis, as well as the long-term effects of various drugs on these pathways nih.govresearchgate.net.

ATP Vesicle Visualization: Acrichine has been employed to image ATP release in endothelial and epithelial cells, where it stains peptide-bound ATP concentrated in intracellular granules nih.gov. While it has been used as a vital fluorescent probe for ATP-storing organelles, some research suggests that its accumulation in vesicles is primarily driven by a transmembrane pH gradient rather than a direct interaction with ATP researchgate.net.

Chromosome Banding: A derivative, quinacrine (B1676205) mustard, has historical significance in cytogenetics for fluorescent chromosome banding, highlighting its ability to interact with specific regions of DNA rsc.org.

Utilization in Biochemical Assay Development and Validation

Acrichine plays a role in the development and validation of biochemical assays, serving as a tool to investigate various molecular interactions and enzymatic activities. Biochemical assays are fundamental for understanding the composition, structure, and function of biomolecules nih.gov.

Enzyme Inhibition Studies: Acrichine is a known inhibitor of several enzymes, making it a valuable compound for studying enzyme kinetics and mechanisms of action.

It inhibits phospholipase A2 activity caymanchem.comdrugbank.combiomol.comnih.gov.

It inhibits human aldehyde oxidase with an IC50 of 3.3 µM caymanchem.commedchemexpress.combiomol.com.

It blocks voltage-dependent sodium channels with an IC50 of 3.3 µM caymanchem.combiomol.com.

Protein and Nucleic Acid Interactions: Acrichine acts as an effective riboflavin (B1680620) antagonist, demonstrating an association with riboflavin-binding protein with a Ki of 6.7 µM caymanchem.combiomol.com. Its interaction with nucleic acids of varying sequences has been investigated using spectroscopic methods such as UV-visible absorption, fluorescence, and surface-enhanced Raman spectroscopy (SERS), revealing sequence-dependent interaction mechanisms tandfonline.com.

Membrane Permeability and Binding: Studies have explored Acrichine's interaction with lipid bilayers, providing insights into its influence on cell membranes, permeability, and binding at the molecular level. This understanding is crucial for assessing drug-like properties in assay development nih.govacs.org.

Assays in Cancer Research: Nano-formulated quinacrine has been utilized in biochemical assays, including comet assays, γ-H2AX immunofluorescence, western blot, in vitro tube formation, and gelatin zymography, to elucidate the function of different NECTIN-4 domains and their regulation in cervical cancer stem cells nih.gov.

Aggregation Inhibition Assays: Acrichine has been employed in ThT assays to investigate its capacity to inhibit and disaggregate Aβ aggregation, a process relevant to Alzheimer's disease research researchgate.net.

The following table summarizes some key biochemical parameters of Acrichine:

| Target/Interaction | Parameter | Value | Reference |

| Human Aldehyde Oxidase | IC50 | 3.3 µM | caymanchem.commedchemexpress.combiomol.com |

| Voltage-Dependent Sodium Channels | IC50 | 3.3 µM | caymanchem.combiomol.com |

| Riboflavin-Binding Protein | Ki | 6.7 µM | caymanchem.combiomol.com |

| P-glycoprotein | EC50 | 14.4 µM | caymanchem.combiomol.com |

| Phospholipase A2 | Inhibition | Yes | caymanchem.comdrugbank.combiomol.comnih.gov |

| Aβ Aggregation | Inhibition | Yes | researchgate.net |

Role as a Tool in Drug Discovery Lead Identification and Optimization (Pre-clinical)

Acrichine, as an established compound with diverse biological activities, serves as a valuable tool in the pre-clinical stages of drug discovery, particularly in lead identification and optimization.

Repurposing and Anticancer Potential: Acrichine has gained attention for its potential as an anticancer agent, demonstrating activity across multiple signaling pathways, including apoptosis, cell cycle arrest, DNA repair, autophagy, and arachidonic acid metabolism frontiersin.orgaacrjournals.orgoncotarget.com. It has been shown to target key proteins such as p53, Death Receptor 5 (DR5), MCL-1, and NFκB in cancer cells frontiersin.org. Preclinical studies have highlighted its synergistic anticancer effects when combined with other therapeutic agents, such as enhancing TRAIL sensitivity or reversing TRAIL resistance in ovarian cancer cell lines frontiersin.orgoncotarget.com. Furthermore, it has exhibited antitumor effects in vitro and in vivo against p53-deficient malignant cancers by selectively suppressing p-CHK1/2 aacrjournals.org.

Antiviral Activity: Acrichine has been identified through machine learning models as a potent in vitro inhibitor of the Ebola virus at nanomolar concentrations. Preclinical studies in mouse models have shown that Acrichine can provide significant protection against lethal Ebola virus challenges researchgate.netnih.gov.

Computational and In Vitro Screening: As a known bioactive compound, Acrichine can serve as a reference or a starting point for designing and evaluating new derivatives in drug discovery pipelines. Its structural features and established biological activities make it relevant for high-throughput screening (HTS) and computational chemistry approaches like molecular docking and dynamics simulations oncotarget.compsu.eduvolkamerlab.orgaragen.comupmbiomedicals.comrjppd.org. For instance, molecular dynamics simulations have been used to understand Acrichine's interaction with complexes like TRAIL-DR5, providing critical structural insights for rational drug design oncotarget.com.

Pharmacological Profiling: Understanding Acrichine's interactions with cellular components, such as lipid bilayers, is crucial for optimizing its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), during the lead optimization phase nih.govacs.org. These studies contribute to developing better drug candidates with improved target specificity and potency drugbank.comscientificlabs.ie.

Mechanisms of Biological Resistance in Model Systems

Molecular Basis of Resistance to Acrichine in Pathogenic Microorganisms (in vitro)

The development of resistance to Acrichine at the molecular level is primarily attributed to specific genetic alterations that either prevent the drug from reaching its target or modify the target itself. These adaptations have been observed in various pathogenic microorganisms.

In the protozoan parasite Plasmodium falciparum, the primary driver of resistance to quinoline-based drugs like Acrichine involves mutations in transporter proteins located on the parasite's digestive vacuole membrane. nih.gov The P. falciparum chloroquine (B1663885) resistance transporter (PfCRT) and the P. falciparum multidrug resistance 1 (PfMDR1) transporter are key players in this process. nih.govnih.gov Specific point mutations in the genes encoding these proteins, such as pfcrt, alter the transporter's structure and function. nih.gov This alteration enables the active efflux of protonated Acrichine from the digestive vacuole, which is the drug's primary site of action. By pumping the drug out, the parasite effectively lowers the intracellular concentration of Acrichine, preventing it from inhibiting the detoxification of heme. nih.govnih.gov

In the case of the intestinal protozoan Giardia duodenalis (also known as Giardia lamblia), resistance to Acrichine has been induced in laboratory settings. nih.govnih.govcambridge.org While the precise gene mutations are less characterized than in Plasmodium, fluorescence studies have shown that resistant Giardia trophozoites actively exclude the drug, preventing its accumulation within the cell. nih.govcambridge.org This suggests that, similar to Plasmodium, the molecular basis of resistance likely involves the upregulation or modification of efflux pump systems. nih.gov

In bacterial model systems, resistance to acridine (B1665455) compounds and structurally related quinolones often arises from mutations in genes that encode the drug's primary targets: DNA gyrase and topoisomerase IV. researchgate.netmdpi.comcrstoday.comresearchgate.net These enzymes are crucial for DNA replication. Mutations in the gyrA and parC genes can alter the structure of these enzymes, reducing the binding affinity of Acrichine and rendering the drug ineffective at inhibiting DNA synthesis. mdpi.comresearchgate.net Additionally, mutations in regulatory genes can lead to the overexpression of native multidrug efflux pumps, which actively transport Acrichine out of the bacterial cell. nih.govmdpi.comnih.gov

Cellular Mechanisms of Resistance Development

The molecular alterations in genes and proteins translate into broader cellular mechanisms that confer resistance to Acrichine. These mechanisms are generally aimed at minimizing the drug's interaction with its intracellular targets.

The most prominent cellular mechanism is the reduction of intracellular drug accumulation . frontiersin.org This is achieved primarily through the active efflux of the drug from the cell. In pathogenic protozoa like Plasmodium and Giardia, this is mediated by membrane transporters that function as efflux pumps. nih.govnih.govnih.gov These pumps, often powered by ATP, recognize and expel Acrichine, thereby maintaining a sublethal concentration within the cell. nih.gov In bacteria, several families of multidrug efflux pumps, such as the Resistance-Nodulation-Division (RND) and Major Facilitator Superfamily (MFS), contribute to this process. mdpi.comnih.govfrontiersin.org Overexpression of these pumps is a common cellular response to antibiotic pressure. mdpi.com A secondary, though less emphasized for Acrichine, mechanism contributing to reduced accumulation is a decrease in the permeability of the cell membrane, which limits the drug's initial entry.

Another key cellular mechanism is the modification of the drug's target site . researchgate.netcrstoday.comnih.gov Bacteria can develop resistance by altering the structure of proteins that Acrichine targets. crstoday.com Spontaneous mutations in the genes encoding DNA gyrase and topoisomerase IV can result in enzymes that still function normally but no longer bind effectively to Acrichine. researchgate.net This prevents the drug from exerting its inhibitory effect on DNA synthesis, allowing the cell to replicate in the presence of the drug. crstoday.comresearchgate.net

Finally, microorganisms can employ target protection strategies . This involves the production of proteins that bind to the drug's target, shielding it from the drug's action. For example, in the context of quinolone resistance, Qnr proteins can protect DNA gyrase from inhibition without modifying the enzyme itself. crstoday.com While not specifically detailed for Acrichine, this represents a potential cellular resistance strategy given the similarity in targets.

Advanced Biophysical and Computational Characterization of Acrichine Interactions

Spectroscopic Techniques for Studying Ligand-Biomolecule Binding (e.g., Fluorescence Spectroscopy)

Fluorescence spectroscopy is a highly sensitive biophysical technique used to investigate the binding of ligands to biomolecules such as proteins and nucleic acids. nih.govspringernature.com This method relies on the intrinsic fluorescence of the biomolecule, typically from tryptophan or tyrosine residues in proteins, or the extrinsic fluorescence of the ligand itself or a fluorescent probe. nih.gov The binding event can lead to changes in the fluorescence properties, such as intensity, emission wavelength, polarization, and lifetime, which can be monitored to characterize the interaction. springernature.com

One of the common phenomena observed is fluorescence quenching, which is the decrease in the fluorescence quantum yield of a fluorophore due to a variety of molecular interactions with a quencher molecule. nih.govresearchgate.net This quenching can be either dynamic, resulting from collisional encounters between the fluorophore and the quencher, or static, arising from the formation of a non-fluorescent ground-state complex. nih.govresearchgate.net

In the context of Acrichine (also known as Quinacrine), fluorescence spectroscopy has been instrumental in characterizing its interaction with DNA. Studies have shown that Acrichine preferentially binds to DNA, and this interaction can be monitored by changes in its fluorescence. nih.gov For instance, the binding of Acrichine to various synthetic and natural DNAs has been investigated by monitoring the fluorescence excitation spectra of the complexes. nih.gov These studies have revealed that Acrichine exhibits different affinities for different DNA sequences, with a preference for alternating purine-pyrimidine sequences. nih.gov

The quenching of the fluorescence of a pre-formed ethidium-DNA complex can also be used to study the DNA-binding properties of acridine (B1665455) derivatives. nih.gov The displacement of ethidium from DNA by the acridine compound leads to a decrease in fluorescence, and the concentration of the acridine required to reduce the initial fluorescence by 50% (C50 value) can be correlated with its biological activity. nih.gov

Table 1: Key Parameters from Fluorescence Spectroscopy Studies of Acrichine-Biomolecule Interactions

| Parameter | Description | Typical Information Gained | Reference |

|---|---|---|---|

| Binding Constant (Ka) | A measure of the affinity between the ligand and the biomolecule. | Strength of the interaction. | nih.gov |

| Number of Binding Sites (n) | The stoichiometry of the ligand-biomolecule complex. | How many ligand molecules bind to one biomolecule. | escholarship.org |

| Fluorescence Quenching | A decrease in the fluorescence intensity of a fluorophore. | Information on the binding mechanism (static vs. dynamic). nih.govresearchgate.net | nih.govnih.gov |

| C50 Value | The concentration of a compound required to reduce the fluorescence of an ethidium-DNA complex by 50%. | A measure of the DNA-binding affinity and can be correlated with antitumor activity. nih.gov | nih.gov |

Molecular Docking and Dynamics Simulations of Acrichine-Target Complexes

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between small molecules and their biological targets at an atomic level. biointerfaceresearch.comnih.gov These techniques provide valuable insights into the binding modes, interaction energies, and conformational dynamics of ligand-target complexes, which are crucial for structure-based drug design. mdpi.com

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. biointerfaceresearch.comnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and then using a scoring function to rank them based on their predicted binding affinity. mdpi.com This method can be used to identify key amino acid residues or nucleotides involved in the interaction and to understand the structural basis of ligand binding. nih.gov For acridine derivatives, molecular docking studies have been employed to elucidate their binding modes with various protein targets, including acetylcholinesterase. researchgate.net

Molecular Dynamics (MD) Simulations provide a dynamic view of the molecular system by simulating the movements of atoms and molecules over time. nih.govresearchgate.net Starting from an initial docked complex, MD simulations can be used to assess the stability of the predicted binding pose, explore the conformational changes that occur upon ligand binding, and calculate the binding free energy. researchgate.netresearchgate.net Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the radius of gyration (Rg) to monitor the compactness of the system. researchgate.net

Table 2: Application of Molecular Docking and Dynamics Simulations in Studying Acrichine-Target Interactions

| Computational Technique | Objective | Key Information Obtained | Reference |

|---|---|---|---|

| Molecular Docking | Predict the binding mode and affinity of Acrichine to its target. | Preferred orientation of Acrichine in the binding site, key interacting residues, and a predicted binding score. biointerfaceresearch.comnih.gov | mdpi.comresearchgate.net |

| Molecular Dynamics (MD) Simulations | Evaluate the stability of the Acrichine-target complex and study its dynamic behavior. | Conformational changes upon binding, stability of the complex over time (RMSD), and identification of flexible regions (RMSF). nih.govresearchgate.net | researchgate.netresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov

The development of a QSAR model involves several steps:

Data Set Selection: A set of compounds with known biological activities is compiled. mdpi.com

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov These can include constitutional, topological, geometrical, and electronic descriptors. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity. nih.govphyschemres.org

Model Validation: The predictive power of the QSAR model is rigorously evaluated using various validation techniques, including internal validation (e.g., cross-validation) and external validation with a test set of compounds not used in model development. wikipedia.orgmdpi.com

QSAR studies have been successfully applied to various classes of compounds, including acridine derivatives, to predict their biological activities and guide the design of new, more potent analogs. nih.govnih.gov For example, QSAR models have been developed for 9-anilinoacridines to understand the structural requirements for their antitumor activity. nih.gov These studies have highlighted the importance of electronic and steric properties of substituents on the acridine ring for their biological function. nih.gov Similarly, QSAR studies on tacrine analogs, which are structurally related to acrichine, have provided insights into their acetylcholinesterase inhibitory activity. nih.govnih.gov

Table 3: Key Components of a QSAR Study for Acrichine and its Analogs

| Component | Description | Example Application for Acrichine Derivatives | Reference |

|---|---|---|---|

| Molecular Descriptors | Numerical values that characterize the properties of a molecule. | Descriptors related to hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters) can be used to model the activity of Acrichine analogs. nih.govnih.gov | nih.govnih.gov |

| Statistical Model | The mathematical equation that relates the descriptors to the biological activity. | A multiple linear regression (MLR) model could be developed to predict the anticancer activity of new Acrichine derivatives based on their calculated descriptors. nih.govphyschemres.org | mdpi.comphyschemres.org |

| Model Validation | The process of assessing the reliability and predictive ability of the QSAR model. | The model's predictive performance would be evaluated using metrics such as the squared correlation coefficient (R²) and the cross-validated R² (Q²). mdpi.com | wikipedia.orgmdpi.com |

Future Directions in Acrichine Based Research

Exploration of Novel Acridine (B1665455) Scaffolds for Biological Inquiry

The inherent biological versatility of the acridine scaffold drives ongoing research into the synthesis and evaluation of novel acridine derivatives. These compounds are being explored for a wide array of biological activities, including anticancer, antimicrobial, anti-prion, anti-inflammatory, and neurodegenerative disease applications researchgate.netmdpi.comnih.govnih.govresearchgate.netijpsr.comrsc.orgrsc.orgresearchgate.netresearchgate.net.

A key aspect of acridine's biological activity stems from its planar structure, which enables intercalation into DNA and RNA, thereby interfering with essential cellular processes like DNA replication and transcription mdpi.comnih.govijpsr.comrsc.orgresearchgate.netmdpi.comresearchgate.netmdpi.comnih.govresearchgate.net. This DNA-binding property often leads to the inhibition of crucial enzymes such as topoisomerases I and II, and telomerases, which are vital for cancer cell proliferation mdpi.comnih.govrsc.orgresearchgate.netmdpi.comresearchgate.netmdpi.comnih.gov.

Current research is focused on designing and synthesizing novel acridine derivatives with improved pharmacological profiles and reduced side effects. For instance, 9-aminoacridine (B1665356) derivatives are being investigated as potential dual inhibitors of VEGFR-2 and Src kinases, offering a multi-target approach to cancer therapy nih.gov. Another innovative area involves the development of N-acridine thiosemicarbazones, which are designed to target lysosomes, enabling direct detection of intracellular drug localization and potentially overcoming P-glycoprotein (Pgp)-mediated drug resistance in cancer cells rsc.org. Furthermore, new acridine-based N-acylhydrazone derivatives have been synthesized and evaluated as topoisomerase I/II inhibitors, demonstrating promising anticancer activity against various cell lines mdpi.com.

Beyond cancer, the acridine scaffold is being explored for its potential in combating drug-resistant bacterial infections researchgate.netmdpi.comnih.govnih.govoup.com and fungal infections nih.gov. Quinacrine (B1676205) (Acrichine) itself has shown activity against protozoal infections like giardiasis and has been investigated for its anti-prion effects, highlighting the scaffold's relevance in addressing neurodegenerative diseases such as Alzheimer's and prion diseases researchgate.netnih.govacs.orgresearchgate.net. The ability of acridine derivatives to interact with multiple biological targets, including enzymes like acetylcholinesterase and butyrylcholinesterase, further underscores their potential in developing multi-targeted ligands for complex diseases researchgate.net.

Integration with Advanced Screening Platforms for Target Identification (Pre-clinical)

The landscape of drug discovery has witnessed a notable shift towards phenotypic screening, where compounds are evaluated for their ability to induce a desired cellular or organismal phenotype, rather than solely targeting specific molecular components nih.govwikipedia.org. Acridine compounds, including Quinacrine (Acrichine), are well-suited for integration into these advanced screening platforms due to their diverse biological activities and observable effects on cellular processes.

High-throughput screening (HTS) campaigns have successfully identified Quinacrine (Acrichine) and its analogs as promising hits for various therapeutic applications. For example, HTS of drug repurposing libraries has revealed Quinacrine (Acrichine) dihydrochloride (B599025) dehydrate (QDD) as a potential down-regulator of regulatory T cells (Tregs), a critical mechanism in cancer immunotherapy matrix-fkb.no. Similarly, Quinacrine (Acrichine) has been utilized as a positive control in anti-prion small molecule discovery through HTS, indicating its established role in such assays cureffi.org.

The use of acridine orange, a fluorescent acridine dye, in image-based profiling and "Live Cell Painting" assays represents a significant advancement in understanding cellular responses to drug treatments and identifying drug-induced phenotypes marketresearchintellect.combiorxiv.org. This technique allows for the visualization of acidic vesicle dynamics and provides insights into the interaction between nanoparticles and cells, offering valuable quantitative and qualitative data for drug discovery and toxicology marketresearchintellect.combiorxiv.org.

The advantages of phenotypic screening, such as the natural elimination of non-membrane permeable drugs and the potential for discovering novel mechanisms of action, are particularly beneficial for acridine-based drug discovery nih.govwikipedia.org. Furthermore, the integration of acridine compounds with whole-animal screening platforms, such as zebrafish phenotypic assays, offers a robust and scalable approach for identifying new drug candidates and assessing their effects in a more complex biological system nih.govbiologists.com.

Methodological Advancements in Acrichine-Based Research Tools

Advancements in synthetic methodologies, analytical techniques, and computational approaches are continuously enhancing the utility of acridine compounds as research tools.

Synthesis Methods: The synthesis of acridine derivatives continues to evolve, with classical methods like Ullmann, Bernthsen, and Friedlander syntheses being refined and complemented by newer, more efficient protocols mdpi.compharmaguideline.comslideshare.netptfarm.plnih.gov. Researchers are focusing on developing convenient and high-yielding synthetic routes to access a wide range of acridine scaffolds, including those with diverse substitution patterns that can modulate their biological activity and physicochemical properties mdpi.compharmaguideline.comnih.gov.

Analytical and Imaging Techniques: Quinacrine (Acrichine) and other acridine derivatives are widely utilized as fluorescent probes due to their ability to bind to nucleic acids and emit distinct fluorescence signals. This property is exploited in various imaging applications, such as DNA and RNA staining in fixed cells, and for fluorescent tracking of acidic vesicles like lysosomes in live cells researchgate.netresearchgate.netmarketresearchintellect.combiorxiv.orgnumberanalytics.com. Recent developments in Q-banding techniques, which involve staining chromosomes with quinacrine dye, have improved the sensitivity and specificity for detecting subtle chromosomal abnormalities numberanalytics.com. Advanced imaging techniques, including confocal laser scanning microscopy (CLSM), often employ acridine orange for visualizing complex biological systems like microbial biofilms oup.com. Furthermore, subcellular chemical imaging using techniques like near-field laser desorption/laser postionization mass spectrometry is being developed to precisely localize acridine drugs within cells, offering crucial insights into their distribution and mechanism of action dntb.gov.ua.

Computational and In Silico Approaches: Computational chemistry, including molecular docking and virtual screening, plays an increasingly vital role in the design and identification of novel acridine scaffolds with desired biological activities nih.govacs.org. Machine learning strategies are also being employed to analyze phenotypic data and predict active compounds, accelerating the drug discovery process for acridine derivatives matrix-fkb.noacs.org. These in silico methods aid in understanding structure-activity relationships (SAR) and predicting potential toxicity, guiding the synthesis of more effective and safer acridine-based agents mdpi.comnih.govfrontiersin.org.

Q & A

Q. What experimental models are optimal for studying Acrichine's mechanism of action in cancer therapy?

Acrichine's antitumor mechanisms are best investigated using a tiered approach:

- In vitro assays : Begin with cell viability assays (e.g., MTT or CCK-8) on cancer cell lines (e.g., NCI-60 panels) to assess dose-response relationships and IC50 values .

- Molecular profiling : Use RNA-seq or proteomics to identify pathways modulated by Acrichine, such as HDAC1 activity or apoptosis-related genes .

- Animal models : Validate findings in xenograft models, monitoring tumor growth inhibition and systemic toxicity .

Q. How can researchers ensure reproducibility in Acrichine-related experiments?

Follow journal guidelines for methodological rigor:

- Detailed protocols : Include compound purity, solvent details, and incubation times in the "Methods" section .

- Positive/negative controls : Use established HDAC inhibitors (e.g., vorinostat) as benchmarks for comparison .

- Data transparency : Publish raw datasets (e.g., dose-response curves) in supplementary materials .

Q. What statistical methods are appropriate for analyzing Acrichine's drug sensitivity data?

Employ Pearson correlation analysis to link Acrichine sensitivity with gene expression (e.g., SLC17A9 or CBX2) across cancer types . Pair this with ANOVA to compare efficacy between treatment groups, ensuring p-values are adjusted for multiple comparisons (e.g., Bonferroni correction) .

Advanced Research Questions

Q. How can contradictions in Acrichine's efficacy across cancer types be resolved?

Conflicting results (e.g., variable sensitivity in NCI-60 cell lines) require:

- Multi-omics integration : Combine transcriptomic, proteomic, and metabolomic data to identify context-dependent biomarkers .

- Mechanistic validation : Use CRISPR/Cas9 knockout models to confirm the role of specific genes (e.g., HDAC7) in modulating Acrichine response .

- Meta-analysis : Compare findings with existing literature to identify consensus pathways or outliers .

Q. What strategies validate Acrichine's hypothesized synergies with other chemotherapeutic agents?

Apply combinatorial drug screening:

- Synergy scoring : Use the Chou-Talalay method to calculate Combination Index (CI) values for Acrichine paired with agents like chelerythrine or vorinostat .

- Mechanistic studies : Investigate shared targets (e.g., HDAC1) via chromatin immunoprecipitation (ChIP) or co-immunoprecipitation assays .

Q. How can researchers design studies to address Acrichine's potential off-target effects?

- High-throughput screening : Use kinase profiling or thermal shift assays to identify unintended targets .

- Toxicogenomics : Analyze RNA-seq data from normal tissues (e.g., liver or kidney) in animal models to assess organ-specific toxicity .

Methodological Frameworks

Q. What frameworks guide hypothesis generation for Acrichine research?

Align questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Novelty : Explore understudied applications (e.g., Acrichine in immunotherapy resistance) .

- Feasibility : Prioritize assays with established protocols (e.g., CellMiner™ for drug sensitivity data) .

Q. How should researchers structure a manuscript to highlight Acrichine's significance?

- Results/Discussion : Separate data presentation from interpretation. For example, first report Acrichine's correlation with SLC17A9 expression, then discuss its implications for drug resistance .

- Graphical abstracts : Summarize key findings (e.g., Acrichine's HDAC1 modulation) visually to enhance clarity .

Data Interpretation & Reporting

Q. What tools aid in visualizing Acrichine's multi-omics interactions?

Use bioinformatics platforms like Cytoscape to map gene-drug networks or STRING for protein-protein interaction analysis .

Q. How to address reviewer critiques about Acrichine's mechanism of action?

- Reproducibility checks : Provide raw blot images or flow cytometry data in supplementary files .

- Comparative analysis : Benchmark results against HDAC inhibitors with well-characterized mechanisms (e.g., trichostatin A) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.